![molecular formula C11H8N2 B14756985 1h-Cyclopenta[b]quinoxaline CAS No. 269-67-0](/img/structure/B14756985.png)
1h-Cyclopenta[b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Cyclopenta[b]quinoxaline is a heterocyclic compound that features a fused ring system consisting of a cyclopentane ring and a quinoxaline moiety
準備方法
The synthesis of 1H-Cyclopenta[b]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of substituted o-phenylenediamine with cyclopentanone in the presence of an acid catalyst. This reaction proceeds through a condensation mechanism, leading to the formation of the desired quinoxaline derivative .
Industrial production methods often focus on optimizing reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts have been explored to make the process more efficient and environmentally friendly .
化学反応の分析
1H-Cyclopenta[b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline-2,3-diones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring into dihydroquinoxaline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline-2,3-diones, while reduction can produce dihydroquinoxaline derivatives .
科学的研究の応用
作用機序
The mechanism of action of 1H-Cyclopenta[b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit protein biosynthesis by interfering with the function of ribosomal subunits. This cytostatic mechanism is particularly relevant in its anticancer activity, where it induces cell cycle arrest and inhibits tumor growth .
類似化合物との比較
1H-Cyclopenta[b]quinoxaline can be compared with other similar compounds such as quinolines, quinazolines, and cinnolines. These compounds share structural similarities but differ in their chemical properties and biological activities. For example:
Quinolines: Known for their antimalarial and antibacterial properties.
Quinazolines: Used in the development of anticancer and anti-inflammatory drugs.
Cinnolines: Studied for their potential as antiviral and anticancer agents.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science .
特性
CAS番号 |
269-67-0 |
|---|---|
分子式 |
C11H8N2 |
分子量 |
168.19 g/mol |
IUPAC名 |
1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C11H8N2/c1-2-5-9-8(4-1)12-10-6-3-7-11(10)13-9/h1-6H,7H2 |
InChIキー |
YCAGCOUZKKZIHH-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=NC3=CC=CC=C3N=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
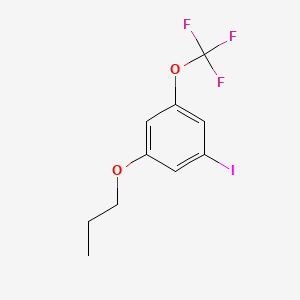
![6H-Dibenzo[d,g][1,3,6]trioxocine](/img/structure/B14756914.png)
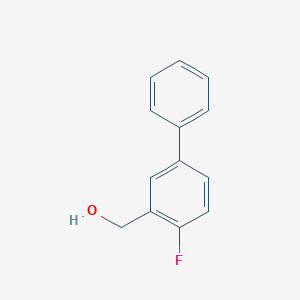
![3-((Allylthio)methyl)-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide-2,3,4,5,8-d5 1,1-dioxide](/img/structure/B14756925.png)
![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)
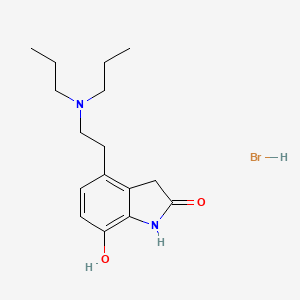
![(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14756946.png)

![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B14756958.png)

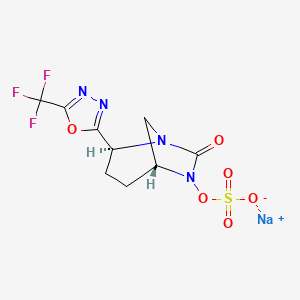
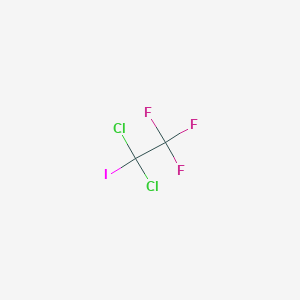
![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
